molecular formula C17H21N3O3S B10991713 2-(2,2-dimethylchroman-6-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide

2-(2,2-dimethylchroman-6-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B10991713
M. Wt: 347.4 g/mol
InChI Key: ZSKAQCRQTHZVKB-UHFFFAOYSA-N
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Description

2-(2,2-dimethylchroman-6-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide is an organic compound with a complex structure that includes a chroman ring, a thiadiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethylchroman-6-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced through a cyclization reaction involving a hydrazine derivative and a suitable carboxylic acid derivative.

    Formation of the Acetamide Group: The acetamide group can be introduced through an acylation reaction involving an amine derivative and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-dimethylchroman-6-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(2,2-dimethylchroman-6-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,2-dimethylchroman-6-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The chroman ring may interact with enzymes or receptors, while the thiadiazole ring may modulate biological activity through its interaction with nucleic acids or proteins. The acetamide group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-2,2-dimethylchroman-6-yl palmitate: A compound with a similar chroman ring structure but different functional groups.

    2,2-dimethylchroman-6-yl derivatives: Compounds with variations in the substituents on the chroman ring.

Uniqueness

2-(2,2-dimethylchroman-6-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide is unique due to its combination of a chroman ring, a thiadiazole ring, and an acetamide group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C17H21N3O3S

Molecular Weight

347.4 g/mol

IUPAC Name

2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C17H21N3O3S/c1-17(2)7-6-12-8-11(4-5-13(12)23-17)9-14(21)18-16-20-19-15(24-16)10-22-3/h4-5,8H,6-7,9-10H2,1-3H3,(H,18,20,21)

InChI Key

ZSKAQCRQTHZVKB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)CC(=O)NC3=NN=C(S3)COC)C

Origin of Product

United States

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